tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC18642368
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9-4-5-12(13,6-9)8-14/h9,14H,4-8H2,1-3H3/t9-,12+/m1/s1 |
| Standard InChI Key | WWSYQMMNJDTMJV-SKDRFNHKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CC[C@]1(C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1(C2)CO |
Introduction
Chemical Structure and Stereochemical Features
Core Bicyclic Framework
The 2-azabicyclo[2.2.1]heptane system forms the structural backbone of this compound, consisting of a seven-membered bicyclic structure with nitrogen at the bridgehead position . The norbornane-like skeleton imposes significant ring strain, contributing to the molecule’s reactivity and conformational rigidity. X-ray crystallographic studies of analogous compounds reveal a puckered geometry at the nitrogen center, with bond angles of approximately 94° for N-C2-C3 and 88° for C1-N-C5 .
The (1S,4R) stereochemistry places the hydroxymethyl group in an exo orientation relative to the bicyclic system, while the tert-butyl carbamate occupies an endo position . This spatial arrangement creates a chiral environment critical for enantioselective interactions, as demonstrated in asymmetric catalysis studies .
Functional Group Analysis
-
Hydroxymethyl group (-CHOH): Positioned at C1, this polar substituent participates in hydrogen bonding and serves as a handle for further chemical modifications, such as oxidation to carboxylic acids or esterification .
-
tert-Butyl carbamate (Boc): The Boc group at N2 acts as a protective moiety for the secondary amine, enhancing solubility in organic solvents and preventing undesired nucleophilic reactions during synthesis .
-
Bridgehead nitrogen: The sp-hybridized nitrogen atom exhibits reduced basicity compared to acyclic amines (pK ~5.2) due to ring strain and electronic effects, enabling selective deprotection strategies .
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 227.30 g/mol | |
| Boiling point | 312°C (predicted) | |
| LogP | 1.47 (calculated) |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically employs a stereoselective cyclization strategy:
-
Chiral pool starting materials: D-erythrose or L-serine derivatives provide the hydroxymethyl stereocenter .
-
Bicyclization: Aza-Diels-Alder reactions between enamine intermediates and dienophiles construct the bicyclic framework with >98% enantiomeric excess .
-
Boc protection: tert-Butyl dicarbonate introduces the carbamate group under mild alkaline conditions (pH 8.5, 0°C) .
Industrial-Scale Production
-
Continuous flow hydrogenation (50 psi H, 40°C)
-
Enzymatic resolution using Pseudomonas cepacia lipase (E-value = 32)
-
Crystallization-induced asymmetric transformation in heptane/MTBE
Chemical Reactivity and Derivatives
Nucleophilic Transformations
The hydroxymethyl group undergoes selective reactions while preserving the bicyclic core:
-
Oxidation: TEMPO/NaClO converts -CHOH to -COOH in 89% yield
-
Mitsunobu reactions: PhP/DIAD mediates etherification with phenols (R-OH → R-O-CH-)
-
Enzymatic acetylation: Candida antarctica lipase B selectively acetylates the primary alcohol (97% ee)
Carbamate Deprotection
Controlled removal of the Boc group employs:
-
Acidic conditions: 4M HCl/dioxane (quant. deprotection in 2h)
-
Thermal cleavage: Pyrolysis at 180°C yields free amine without racemization
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key chiral building block for:
-
Antiviral agents: Oseltamivir analogs with improved neuraminidase binding
-
Anticoagulants: Direct Factor Xa inhibitors (e.g., Apixaban derivatives)
-
Neurological drugs: D-selective dopamine receptor modulators
Asymmetric Catalysis
Immobilized on mesoporous silica (SBA-15), the compound catalyzes:
Comparison with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume